![molecular formula C16H19ClN4O2 B2513136 1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 924833-17-0](/img/structure/B2513136.png)
1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It is substituted with a 3-chloro-2-methylphenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The 3-chloro-2-methylphenyl group, the methyl group, and the tetrahydrofuran-2-ylmethyl group would then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which is a planar, aromatic ring. The 3-chloro-2-methylphenyl group, the methyl group, and the tetrahydrofuran-2-ylmethyl group would add steric bulk and could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring and the various substituents. The triazole ring is relatively stable but can participate in reactions with electrophiles or nucleophiles. The chloro group on the phenyl ring could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Antitumor Activity
- The compound 1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, a type of imidazotetrazine, has been studied for its potential in antitumor applications. Research has shown that derivatives of imidazotetrazines, including compounds similar to the one , can have curative activity against certain types of leukemia, suggesting a potential role in cancer treatment (Stevens et al., 1984).
Synthesis and Chemical Behavior
- Studies on the synthesis and chemical behavior of similar triazole derivatives have been conducted. These studies provide insights into the chemical properties and potential applications of these compounds in various fields, such as pharmaceuticals and materials science (Shelton, 1981).
Antimicrobial Activities
- Some derivatives of 1,2,3-triazoles, including compounds structurally related to 1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, have demonstrated antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Heterocyclic Derivative Syntheses
- Research on the synthesis of heterocyclic derivatives, including those with triazole rings, has shown applications in various fields such as organic chemistry and drug development. These syntheses contribute to a better understanding of the compound's potential in creating new chemical entities (Bacchi et al., 2005).
Structural Analysis and Conformation
- Studies on similar triazole derivatives have focused on their molecular conformation and structure, which is critical for understanding their interactions and potential applications in fields like material science and drug design (Shen et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-13(17)6-3-7-14(10)21-11(2)15(19-20-21)16(22)18-9-12-5-4-8-23-12/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPZBUHBCRKSCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C(=O)NCC3CCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
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